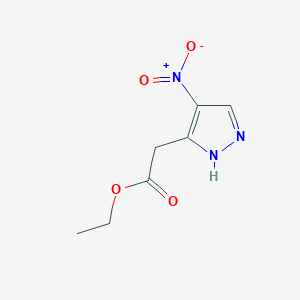

ethyl (4-nitro-1H-pyrazol-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl (4-nitro-1H-pyrazol-3-yl)acetate derivative is of particular interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One efficient method for synthesizing functionalized pyrazoles is a catalyst-free one-pot tandem reaction involving ethyl diazoacetate and nitroalkenes, which includes a 1,3-dipolar cycloaddition as the key step, followed by elimination and intramolecular proton transfer to yield multisubstituted pyrazole derivatives with satisfactory yields . Another approach involves the Knoevenagel condensation and cyclization reactions, as demonstrated in the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate . These methods highlight the versatility and adaptability of pyrazole synthesis strategies.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies, which revealed intermolecular hydrogen bonding and π-π stacking interactions stabilizing the structure . Similarly, the structure of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was assigned based on elemental analysis, IR, 1H-NMR, and mass spectral data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility. For example, the nucleophilic addition of acetylacetone and ethyl acetoacetate to 3-nitro-2-trihalomethyl-2H-chromenes resulted in the formation of trisubstituted chromanes, which upon treatment with hydrazine yielded 3-nitro-4-(pyrazol-4-yl)-2-trihalomethylchromanes . These reactions demonstrate the reactivity of pyrazole derivatives towards different nucleophiles and the potential to generate diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate were studied using HPLC, X-ray, FT-IR, NMR, and MS, revealing insights into their solubility, stability, and reactivity . The synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate included thermogravimetric analysis and UV-Vis spectroscopy, providing information on the thermal stability and electronic transitions of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- Ethyl (4-nitro-1H-pyrazol-3-yl)acetate has been used in the synthesis of new chemical compounds. For instance, it served as a starting material in the synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives with potential antimicrobial activity (Asif et al., 2021).

Crystal Morphology Studies

- In the study of crystal morphology, ethyl (4-nitro-1H-pyrazol-3-yl)acetate was used as a solvent for recrystallization of 3,4-Dinitro-1H-pyrazole (DNP), revealing insights into the influence of solvents on crystal shapes and structures (Song et al., 2017).

Catalysts in Chemical Reactions

- It has been involved in the synthesis of catalysts for chemical reactions. For example, a pyrazolylpyridine-molybdenum oxide composite, which included ethyl (4-nitro-1H-pyrazol-3-yl)acetate, was developed as a heterogeneous catalyst for olefin epoxidation (Figueiredo et al., 2012).

Development of Antimicrobial Agents

- Research has demonstrated its potential in developing antimicrobial agents. Compounds derived from ethyl (4-nitro-1H-pyrazol-3-yl)acetate exhibited significant antibacterial and antifungal properties against various microbial strains (Banoji et al., 2022).

Material Science Applications

- It has been utilized in material science, particularly in the growth and characterization of electro-optic materials. One study described the growth of crystals from solutions that included ethyl (4-nitro-1H-pyrazol-3-yl)acetate, focusing on their morphological development and properties (Black et al., 1993).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(4-nitro-1H-pyrazol-5-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-7(11)3-5-6(10(12)13)4-8-9-5/h4H,2-3H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPBSCSECSYZFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NN1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (4-nitro-1H-pyrazol-3-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)